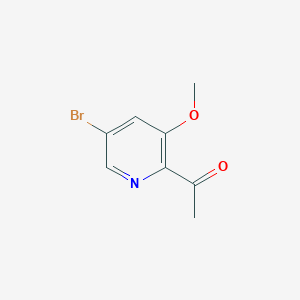

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEBOMXZZRMZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

This guide provides a comprehensive, technically detailed methodology for the synthesis of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone, a key building block in pharmaceutical research and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure a robust and reproducible synthesis.

Introduction and Strategic Overview

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the methoxy and acetyl groups provide handles for modifying solubility and electronic properties. This guide details a two-stage synthetic approach, beginning with the regioselective functionalization of a readily available pyridine precursor, followed by the installation of the acetyl group.

The chosen synthetic strategy hinges on a Directed ortho-Metalation (DoM) followed by a Grignard reaction, a testament to the power of modern organometallic chemistry in constructing highly functionalized heterocyclic systems. This approach offers high regioselectivity and good overall yields.

Logical Flow of the Synthesis

The synthesis is logically divided into two primary stages:

-

Synthesis of the Key Intermediate (5-Bromo-3-methoxypyridine-2-carbonitrile): This stage involves the deprotonation of 3-bromo-5-methoxypyridine at the C2 position, directed by the methoxy group. The resulting organolithium species is then quenched with a cyanating agent to install the nitrile functionality.

-

Formation of the Target Ketone: The nitrile intermediate undergoes a nucleophilic addition from a methyl Grignard reagent. The resulting imine is not isolated but is hydrolyzed in situ under acidic conditions to yield the final product, 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Directed ortho-Metalation (DoM)

The regioselectivity of the initial lithiation is controlled by the methoxy group at the C3 position. The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium cation of the lithium diisopropylamide (LDA) base, directing the deprotonation to the adjacent C2 position. This is a powerful and well-documented strategy for the functionalization of substituted pyridines.[1][2][3] The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to prevent side reactions.

Grignard Reaction and Imine Hydrolysis

The carbon atom of the nitrile group is electrophilic and readily attacked by the nucleophilic methyl group of the Grignard reagent.[4] This addition forms a stable iminomagnesium salt. Subsequent treatment with aqueous acid protonates the nitrogen atom, making the carbon atom susceptible to nucleophilic attack by water. The resulting intermediate undergoes proton transfer and elimination of ammonia to yield the final ketone.[5]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents and Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (nitrogen or argon).

Stage 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carbonitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromo-5-methoxypyridine | 188.02 | 5.00 g | 26.6 |

| Diisopropylamine | 101.19 | 4.44 mL | 31.9 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.8 mL | 31.9 |

| p-Toluenesulfonyl cyanide (TsCN) | 181.22 | 5.29 g | 29.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (4.44 mL, 31.9 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (12.8 mL of a 2.5 M solution in hexanes, 31.9 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve 3-bromo-5-methoxypyridine (5.00 g, 26.6 mmol) in anhydrous THF (50 mL).

-

Add the solution of 3-bromo-5-methoxypyridine to the LDA solution dropwise over 20 minutes, ensuring the temperature remains below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C to ensure complete metalation.

-

Dissolve p-toluenesulfonyl cyanide (5.29 g, 29.2 mmol) in a minimal amount of anhydrous THF and add it to the reaction mixture dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 5-bromo-3-methoxypyridine-2-carbonitrile.

Stage 2: Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromo-3-methoxypyridine-2-carbonitrile | 213.03 | 4.00 g | 18.8 |

| Methylmagnesium bromide (3.0 M in Et2O) | - | 7.5 mL | 22.5 |

| Anhydrous Diethyl Ether (Et2O) | - | 100 mL | - |

| 2 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated aq. NaHCO3 | - | 50 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methoxypyridine-2-carbonitrile (4.00 g, 18.8 mmol) and anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (7.5 mL of a 3.0 M solution in diethyl ether, 22.5 mmol) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture back to 0 °C and slowly and carefully quench by the addition of 2 M aqueous hydrochloric acid (50 mL). Caution: The initial quenching is exothermic.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected signals in ¹H NMR include a singlet for the methoxy protons, a singlet for the acetyl protons, and two doublets for the aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight (230.06 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone at approximately 1700 cm⁻¹.

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone. By leveraging the principles of Directed ortho-Metalation and the classic Grignard reaction, this protocol allows for the efficient construction of this valuable heterocyclic building block. The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

-

Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine A - ScholarWorks@UNO - The University of New Orleans. (2003). Retrieved from [Link]

-

Grignard Reaction of Nitriles EXPLAINED! - YouTube. (2024). Retrieved from [Link]

-

Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021). Retrieved from [Link]

-

Solved 35. Nitriles (RCN) react with Grignard reagents | Chegg.com. (2017). Retrieved from [Link]

-

The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis - Pharmaceutical Business review. (2013). Retrieved from [Link]

-

5-Bromo-3-methoxypyridine-2-carbonitrile | C7H5BrN2O | CID 44558090 - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. Given the limited availability of a direct, published synthesis, this document outlines a robust and scientifically-grounded proposed synthetic pathway, starting from the commercially available 3,5-dibromopyridine. The core of this synthesis lies in a regioselective methoxylation followed by a directed ortho-metalation and subsequent acylation. This guide offers detailed, step-by-step experimental protocols, explains the causal reasoning behind methodological choices, and presents predicted analytical data for comprehensive characterization of the title compound. All quantitative information is summarized in tables, and key processes are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction and Chemical Identity

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a methoxy group, and an acetyl moiety on the pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecules, particularly as a precursor for kinase inhibitors in targeted cancer therapies. The strategic placement of these functional groups allows for selective and diverse chemical modifications, rendering it a valuable tool in the construction of biologically active compounds.

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone |

| CAS Registry Number | 1211521-17-3[1] |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Storage | Store in a dry, sealed place |

Proposed Synthetic Pathway: A Rationale-Driven Approach

A direct and detailed experimental protocol for the synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is not extensively documented in publicly available literature. Therefore, a two-step synthetic route is proposed, commencing with the synthesis of the key intermediate, 3-bromo-5-methoxypyridine, followed by a directed ortho-metalation and acylation.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The precursor, 3-bromo-5-methoxypyridine, can be efficiently synthesized from the readily available 3,5-dibromopyridine. The rationale for this step is to selectively replace one of the bromine atoms with a methoxy group through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

To a solution of 3,5-dibromopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 equivalents).

-

Heat the reaction mixture to 90°C and stir for 1 hour.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5-10%) to yield 3-bromo-5-methoxypyridine as a solid.[2]

Causality of Experimental Choices:

-

Sodium Methoxide: A strong nucleophile and base, ideal for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the substitution reaction.

-

Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: To remove inorganic byproducts and isolate the desired organic product.

-

Column Chromatography: A standard and effective method for purifying the product from any unreacted starting material or side products.[3]

Step 2: Directed ortho-Metalation and Acylation

The introduction of the acetyl group at the C2 position is best achieved through a directed ortho-metalation strategy. The methoxy group at the C3 position acts as a directing group, facilitating the deprotonation of the adjacent C2 position by a strong organolithium base.[4] The resulting lithiated intermediate is then quenched with an acetylating agent.

Experimental Protocol:

-

Dissolve 3-bromo-5-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of the acetylating agent, N,N-dimethylacetamide (DMAc) (1.2 equivalents), in anhydrous THF.

-

Add the DMAc solution dropwise to the lithiated pyridine solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.[3][5]

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen.

-

Low Temperature (-78°C): Essential to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring, and to ensure the stability of the lithiated intermediate.[6]

-

n-Butyllithium: A strong base capable of deprotonating the pyridine ring directed by the methoxy group.

-

N,N-Dimethylacetamide (DMAc): A common and effective acetylating agent for organolithium compounds.

-

Aqueous Ammonium Chloride Quench: To neutralize any remaining organolithium species and protonate the resulting alkoxide.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Characterization and Analytical Control

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. The following are the predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.5 - 7.7 | d | 1H | Pyridine Ring |

| H-6 | ~8.3 - 8.5 | d | 1H | Pyridine Ring |

| OCH₃ | ~3.9 - 4.1 | s | 3H | Methoxy Group |

| COCH₃ | ~2.6 - 2.8 | s | 3H | Acetyl Group |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~198 - 202 | Carbonyl Carbon |

| C-2 | ~150 - 154 | Pyridine Ring |

| C-3 | ~158 - 162 | Pyridine Ring |

| C-4 | ~120 - 124 | Pyridine Ring |

| C-5 | ~115 - 119 | Pyridine Ring |

| C-6 | ~145 - 149 | Pyridine Ring |

| OCH₃ | ~55 - 58 | Methoxy Carbon |

| COCH₃ | ~28 - 32 | Acetyl Carbon |

Note: Predicted shifts are based on general principles and data from analogous structures. Actual values may vary.[7][8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed with two peaks of nearly equal intensity at m/z 229 and 231.[9]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 214/216.

-

Loss of an acetyl radical (•COCH₃) to give a fragment at m/z 186/188.

-

Cleavage of the C-Br bond, which may be less favorable.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 - 1720 | Strong | C=O stretch (ketone) |

| ~1550 - 1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 - 1300 | Strong | C-O stretch (aryl ether) |

| ~2850 - 3000 | Medium | C-H stretch (methyl groups) |

Note: These are predicted ranges and may vary based on the specific molecular environment.[10][11]

Diagram 2: Analytical Workflow for Product Validation

Caption: Workflow for the purification and analytical validation.

Applications in Drug Discovery

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the development of kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or amino substituents. The acetyl group at the 2-position can be a site for further chemical transformations or can be a key pharmacophoric element for binding to the target protein. The methoxy group at the 3-position influences the electronic properties of the pyridine ring and can also be involved in hydrogen bonding interactions within the active site of a target enzyme.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. By leveraging a well-reasoned, two-step synthetic approach involving directed ortho-metalation, this guide offers a viable pathway for obtaining this valuable building block. The detailed experimental protocols, coupled with the rationale behind the chosen methodologies and the predicted analytical data, are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this versatile intermediate in their discovery programs.

References

- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. 2021;102(7):1314.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. 2014.

-

FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate. Accessed January 27, 2026. [Link]

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- From Pyridine to (−)‐Agelastatin A.

- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. 2023;28(15):5838.

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. Published online June 28, 2021. [Link]

- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. 2010;132(6):1848-1861.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. 2014;38(10):4975-4983.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Published online January 30, 2025.

-

Ester synthesis by acylation. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

-

Purine and Related Compound Purification Strategies. Teledyne ISCO. Accessed January 27, 2026. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published online August 29, 2023. [Link]

- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?

-

FTIR spectra of pyridine adsorption on (a) Cs2Sn0.5PMo12O40, (b)... ResearchGate. Accessed January 27, 2026. [Link]

-

SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Accessed January 27, 2026. [Link]

-

Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Accessed January 27, 2026. [Link]

-

Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. Accessed January 27, 2026. [Link]

-

ortho metalation. Andrew G Myers Research Group. Accessed January 27, 2026. [Link]

-

Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Accessed January 27, 2026. [Link]

- Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. 2012;2(10):027-038.

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health. Published online November 12, 2024. [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Accessed January 27, 2026. [Link]

-

2 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. Accessed January 27, 2026. [Link]

-

Acetylation. Wikipedia. Accessed January 27, 2026. [Link]

-

Mass fragmentation of selected compounds: a salicylic acid, b acetyl... ResearchGate. Accessed January 27, 2026. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. Accessed January 27, 2026. [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Published online January 26, 2014. [Link]

-

07- DIRECTED ORTHO METALATION. Jacques Mortier. Accessed January 27, 2026. [Link]

-

9 - Supporting Information. Accessed January 27, 2026. [Link]

-

6 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. Accessed January 27, 2026. [Link]

Sources

- 1. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

- 2. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this substituted pyridine derivative.

The narrative explains the causality behind spectral assignments, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. Every protocol and interpretation is presented as a self-validating system, ensuring technical accuracy and trustworthiness.

Molecular Structure and Spectroscopic Overview

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone possesses a distinct substitution pattern on the pyridine ring that gives rise to a well-resolved and informative NMR spectrum. The strategic placement of a bromine atom, a methoxy group, and an acetyl group dictates the electronic environment of each nucleus, resulting in characteristic chemical shifts and coupling patterns.

To facilitate a clear discussion of the NMR data, the atoms in the molecule are numbered as follows:

Caption: Molecular structure of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone with atom numbering.

The analysis of its ¹H and ¹³C NMR spectra is crucial for confirming its identity and purity. The following sections provide a detailed interpretation of predicted spectral data, based on established principles of NMR spectroscopy for heterocyclic compounds.[2][3]

Predicted ¹H NMR Spectral Data Analysis

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and two singlets in the aliphatic region from the acetyl and methoxy groups. The analysis relies on understanding the influence of substituent electronegativity and resonance effects on proton chemical shifts.[4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.25 | d | ~2.5 | 1H |

| H-4 | 7.40 | d | ~2.5 | 1H |

| OCH₃ (C11) | 3.95 | s | - | 3H |

| COCH₃ (C8) | 2.60 | s | - | 3H |

Justification of Assignments:

-

Aromatic Protons (H-4 and H-6):

-

The pyridine ring protons, H-4 and H-6, are meta-coupled to each other, which typically results in a small coupling constant (J) of around 2-3 Hz. This will cause them to appear as doublets ('d').

-

H-6: This proton is positioned ortho to the nitrogen atom and is significantly influenced by the electron-withdrawing acetyl group at the C-2 position. This combination of effects leads to substantial deshielding, placing its signal at the most downfield position in the aromatic region, predicted around 8.25 ppm .

-

H-4: This proton is deshielded by the adjacent electronegative bromine atom at C-5. However, it is also influenced by the electron-donating methoxy group at C-3, which provides some shielding. The net effect places the H-4 signal upfield relative to H-6, predicted around 7.40 ppm .

-

-

Substituent Protons:

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet ('s'). Their proximity to the electronegative oxygen atom places their signal around 3.95 ppm .[5]

-

Acetyl Methyl Protons (COCH₃): These three protons are also equivalent and appear as a singlet. The adjacent carbonyl group deshields them, shifting their signal to approximately 2.60 ppm .

-

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display signals for all seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the directly attached atoms and the electronic effects of the substituents on the pyridine ring.[6][7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | 198.5 |

| C-3 | 158.0 |

| C-2 | 150.0 |

| C-6 | 145.0 |

| C-4 | 120.0 |

| C-5 | 115.0 |

| OCH₃ (C11) | 56.5 |

| COCH₃ (C8) | 26.0 |

Justification of Assignments:

-

Carbonyl Carbon (C7): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It is expected to appear far downfield, around 198.5 ppm .

-

Pyridine Ring Carbons:

-

C-3: This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift to approximately 158.0 ppm .

-

C-2: Attached to the ring nitrogen and the acetyl group, this carbon is also strongly deshielded, with a predicted shift around 150.0 ppm .

-

C-6: This carbon is adjacent to the ring nitrogen, leading to a downfield shift to around 145.0 ppm .

-

C-4: The chemical shift of C-4 is influenced by the adjacent C-3 (with its methoxy group) and C-5 (with the bromine atom), resulting in a predicted resonance around 120.0 ppm .

-

C-5: This carbon is directly bonded to the bromine atom. Halogen substitution typically results in a shift to a more shielded (upfield) position compared to an unsubstituted carbon. Its signal is predicted to be around 115.0 ppm .

-

-

Substituent Carbons:

-

Methoxy Carbon (C11): The carbon of the methoxy group is shielded compared to the aromatic carbons and is expected to resonate around 56.5 ppm .

-

Acetyl Methyl Carbon (C8): This is the most shielded carbon, appearing in the aliphatic region around 26.0 ppm .

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is paramount. The following section outlines a field-proven methodology for the analysis of small organic molecules like 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial. Ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[5]

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

-

Spectral Width: Set a wide spectral width of approximately 220-240 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons. For both spectra, perform peak picking to identify the precise chemical shift of each resonance.

-

Conclusion

The structural elucidation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The predictable and well-differentiated signals arising from the specific substitution pattern on the pyridine ring allow for unambiguous assignment of all proton and carbon resonances. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Kleinpetera, E., & Wölfel, S. (2004). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Chad's Prep. (2018). Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

-

Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. Retrieved from [Link]

Sources

- 1. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone via Directed ortho-Metalation

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key heterocyclic building block. The narrative is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, the mechanistic principles involved, and a robust, field-proven protocol.

Introduction: Strategic C-H Functionalization of a Polysubstituted Pyridine

The target molecule, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, is a highly functionalized pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the ketone and the bromo-substituent, allowing for further molecular elaboration. The primary synthetic challenge lies in the regioselective introduction of an acetyl group onto the electron-deficient pyridine core, which is already decorated with two substituents. Traditional electrophilic acylation methods, such as Friedel-Crafts reactions, are generally ineffective on pyridine rings.

This guide details a powerful and highly regioselective approach: Directed ortho-Metalation (DoM) . This strategy leverages the existing methoxy substituent to direct a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic carbanion that can be trapped by a suitable electrophile. This method offers superior control over regiochemistry compared to classical electrophilic substitution pathways.

Part 1: Mechanistic Rationale and Strategic Design

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a cornerstone of modern aromatic chemistry, enabling the functionalization of specific C-H bonds that are otherwise unreactive.[1] The strategy relies on a "Directed Metalation Group" (DMG), which is typically a heteroatom-containing functional group. The DMG coordinates to an organolithium reagent, positioning the base in close proximity to an ortho-proton.[2] This Complex-Induced Proximity Effect (CIPE) kinetically favors the deprotonation of the ortho-position over other sites.[3]

The overall process can be visualized as follows:

-

Coordination: The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium ion of the organolithium reagent.

-

Deprotonation: The alkyl group of the organolithium reagent, now held in proximity, selectively abstracts an ortho-proton, forming a thermodynamically stable aryllithium species.

-

Electrophilic Quench: The aryllithium intermediate, a potent nucleophile, reacts with an added electrophile to form a new carbon-carbon or carbon-heteroatom bond at the formerly inert position.

Strategic Application to 5-Bromo-3-methoxypyridine

In the context of our target synthesis, 5-Bromo-3-methoxypyridine serves as the ideal starting material.

-

Regiochemical Control: The substrate possesses two potential sites for metalation ortho to the C3-methoxy DMG: the C2 and C4 positions. However, the C2 position is significantly more acidic due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen atom. Therefore, lithiation is strongly directed to the C2 position, leading to the formation of the desired 2-lithiated intermediate.[4] This inherent electronic preference, combined with the directing effect of the methoxy group, ensures high regioselectivity.

-

Choice of Lithiating Agent: While n-butyllithium (n-BuLi) is a common base for DoM, its use with pyridines can sometimes lead to competitive nucleophilic addition to the C=N bond. A superior choice for this substrate is Lithium Diisopropylamide (LDA) . As a sterically hindered, non-nucleophilic strong base, LDA effectively deprotonates the C2 position while minimizing the risk of unwanted addition reactions.[3]

-

Choice of Acetylating Agent: The selection of the electrophile is critical for synthesizing the ketone without side reactions. Highly reactive acylating agents like acetyl chloride can lead to over-addition to the newly formed ketone, resulting in tertiary alcohol byproducts. A more controlled and reliable electrophile is N,N-dimethylacetamide (DMAc) . The reaction of the aryllithium species with DMAc forms a stable, lithium-chelated tetrahedral intermediate. This intermediate does not collapse or react further until acidic workup, which cleanly hydrolyzes it to the desired ketone.[5][6]

The proposed mechanistic pathway is illustrated in the diagram below.

Sources

Foreword: A Proactive Approach to Safety with Novel Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

In the fast-paced environment of drug discovery and development, novel chemical intermediates are the essential building blocks of innovation.[1] Compounds like 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are pivotal, often serving as key precursors in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies like kinase inhibitors.[2] However, their novelty often means that comprehensive safety data is not yet widely available. This guide, therefore, adopts a proactive, science-first approach. By analyzing the compound's structure, referencing data from close structural analogs, and adhering to established principles of laboratory safety, we can construct a robust framework for its safe handling. This document is intended not as a static set of rules, but as a dynamic risk assessment tool for the trained laboratory professional.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical properties is the foundation of safe handling. While comprehensive experimental data for 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is limited, we can compile its known and predicted properties. The presence of a brominated pyridine ring and an ethanone group suggests it is a solid at room temperature with limited water solubility.

| Property | Value / Description | Source |

| IUPAC Name | 1-(5-bromo-3-methoxypyridin-2-yl)ethanone | N/A |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [3] |

| CAS Number | 252003-33-3 (Note: Verify with supplier, as identifiers for novel compounds can vary) | N/A |

| Appearance | Solid (predicted) | [4][5] |

| Storage Temperature | Room temperature, in a dry, sealed place | [2][3] |

| Boiling Point | 239.5±40.0 °C (Predicted) | [6] |

| Density | 1.619±0.06 g/cm³ (Predicted) | [6] |

Section 2: Hazard Identification and Risk Assessment

Due to the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, a hazard assessment must be inferred from its constituent functional groups and data from structurally similar molecules, such as 1-(5-methoxypyridin-2-yl)ethanone and various brominated pyridines.[4]

Causality of Hazards:

-

Pyridine Moiety: Pyridine and its derivatives are known for their volatility and potential for causing irritation to the respiratory tract, skin, and eyes.[7]

-

Bromine Substituent: Halogenated aromatic compounds can be toxic and may present environmental hazards.

-

Ethanone (Acetophenone) Group: Acetophenone-like structures can be irritants and are combustible.[8][9]

Based on these analogs, the following GHS classifications are anticipated:

| Hazard Class | Hazard Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

This table is based on data from structurally similar compounds and represents a precautionary assessment.[4][6][10]

A systematic risk assessment should precede any handling of this compound. This process ensures that potential hazards are identified and mitigated before any experimental work begins.

Caption: The hierarchy of controls applied to laboratory work.

Engineering Controls:

-

Chemical Fume Hood: All handling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. [7]This is critical to prevent inhalation of any dust or vapors, which may be harmful. [4]* Ventilation: The laboratory should have sufficient general ventilation to ensure any fugitive emissions are diluted and removed. [11] Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should be selected based on the anticipated hazards.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against splashes of halogenated organic compounds. Latex gloves are not recommended. [7][12] |

| Eye Protection | Chemical Splash Goggles | Essential for protecting against splashes, which may cause serious eye irritation. [4]Safety glasses are insufficient. |

| Skin/Body Protection | Laboratory Coat (Flame-resistant recommended) | Protects skin from contact and contamination of personal clothing. [13] |

| Respiratory Protection | Not required if handled in a fume hood. A respirator with an organic vapor cartridge may be necessary for large spills or ventilation failure. [4] | The fume hood provides primary respiratory protection. |

Section 4: Safe Handling and Storage Procedures

Adherence to methodical protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, glassware, weigh boats) and have waste containers ready.

-

Donning PPE: Put on all required PPE as specified in Section 3.

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound. Avoid creating dust.

-

If transferring to a reaction vessel, use a powder funnel.

-

Close the container lid immediately after dispensing the required amount. [7]4. Reaction Setup:

-

If the reaction is to be heated, use a controlled heating mantle and monitor the temperature closely.

-

Ensure any reaction setup is securely clamped.

-

-

Post-Handling:

-

Clean all contaminated equipment thoroughly within the fume hood.

-

Wipe down the work surface of the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

-

Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of gloves in the designated hazardous waste stream.

-

Wash hands thoroughly with soap and water after exiting the lab. [11] Storage:

-

-

Store the compound in its original, tightly sealed container. [11][14]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7]* Label the container clearly with the chemical name, date received, and any specific hazard warnings. [15]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Caption: Emergency response protocol for chemical incidents.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4][16]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][16]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][16]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. [4] Spill Response:

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

-

Large Spills: Evacuate the immediate area and alert colleagues and the laboratory supervisor. Prevent access to the area. Follow institutional procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

Fire Fighting:

-

In case of fire, use carbon dioxide, dry chemical powder, or foam extinguishers. [4]* Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with toxic fumes that may be emitted during combustion. [4][8]

Section 6: Waste Disposal

All waste containing 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, including unused product, contaminated materials (gloves, weigh boats), and reaction residues, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

References

-

MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Link]

-

Apollo Scientific Ltd. 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. (2023-03-13). [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]

-

New Jersey Department of Health. Acetophenone - Hazardous Substance Fact Sheet. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

-

PubChem. 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

-

Exposome-Explorer. SAFETY DATA SHEET. [Link]

-

Loba Chemie. ACETOPHENONE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

Sources

- 1. mlunias.com [mlunias.com]

- 2. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 3. CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone - Synblock [synblock.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. carlroth.com [carlroth.com]

- 9. vigon.com [vigon.com]

- 10. chemscene.com [chemscene.com]

- 11. lobachemie.com [lobachemie.com]

- 12. nj.gov [nj.gov]

- 13. ashp.org [ashp.org]

- 14. chempoint.com [chempoint.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in Medicinal Chemistry

Abstract: This technical guide provides an in-depth exploration of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a highly versatile heterocyclic building block in modern medicinal chemistry. We dissect its strategic value, focusing on the two orthogonal reactive sites—the C5-bromo and C2-acetyl groups—that enable divergent synthesis and rapid library generation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Claisen-Schmidt condensations. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system. Through this guide, we aim to empower chemists to leverage this reagent's full potential in the creation of novel molecular entities, particularly in the pursuit of kinase inhibitors and other targeted therapies.[1]

Introduction: A Building Block of Strategic Importance

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure is pre-validated in numerous biologically active scaffolds. The inherent reactivity of this molecule is defined by two key functional groups:

-

A Bromo Handle at the C5-Position: This serves as a canonical attachment point for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, amine, and alkynyl groups.

-

An Acetyl Group at the C2-Position: This ketone functionality is amenable to a wide range of classical transformations, including condensations, reductions, and alpha-functionalizations, providing a secondary vector for molecular diversification.

This dual reactivity makes it an ideal scaffold for generating analog libraries in drug discovery programs, particularly those targeting oncology and inflammatory diseases.[1]

Physicochemical Properties & Handling

| Property | Value | Reference |

| IUPAC Name | 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | N/A |

| CAS Number | 1211533-25-3 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Storage | Store at room temperature, in a dry, well-ventilated place. | [1][3] |

Safety Information

This compound should be handled by trained professionals in a controlled laboratory environment. Standard personal protective equipment (PPE) is required.

-

GHS Pictogram: GHS07 (Harmful)[4]

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[4]

The Two Faces of Reactivity: A Strategy for Divergent Synthesis

The core utility of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone lies in its capacity for selective, stepwise functionalization. A medicinal chemist can choose to first elaborate the pyridine core via cross-coupling at the C5-bromo position and then modify the acetyl group, or vice-versa. This strategic flexibility is paramount for efficient structure-activity relationship (SAR) exploration.

Caption: Orthogonal reactivity vectors of the title compound.

Core Synthetic Transformations: Detailed Protocols

This section provides detailed, robust protocols for the most critical reactions involving 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

Palladium-Catalyzed Cross-Coupling at the C5-Position

These reactions are the cornerstone of modern medicinal chemistry, enabling the modular assembly of complex molecules.[5]

Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (e.g., a boronic acid) with an organic halide.[6][7] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[9]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water (4:1 ratio).[9] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Expert Insights:

-

Causality of Base/Solvent: The base is crucial for activating the boronic acid for transmetalation. The presence of water in the solvent system often accelerates this step.[8]

-

Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other modern catalysts with specialized phosphine ligands can offer higher yields and broader substrate scope, especially for challenging couplings.

Principle: This reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is fundamental to the synthesis of countless pharmaceutical agents.[10][11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[12]

Detailed Protocol:

-

Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq.) to a reaction vessel.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Expert Insights:

-

Why a Strong Base? A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.[10]

-

Ligand is Key: The ligand's steric bulk and electron-donating properties are essential. They stabilize the Pd(0) species and promote the crucial C-N bond-forming reductive elimination step.[12]

Principle: The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[13][14] It typically uses a dual-catalyst system of palladium and a copper(I) salt, such as copper(I) iodide (CuI).[14][15]

Detailed Protocol:

-

Reagent Preparation: To a Schlenk flask, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper co-catalyst (CuI, 0.05 eq.).

-

Solvent and Amine Base: Add a solvent such as DMF or THF, followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent.[14]

-

Alkyne Addition: Degas the mixture with an inert gas stream for 15-20 minutes. Then, add the terminal alkyne (1.1 eq.) via syringe.

-

Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting alkynylated pyridine by flash chromatography.

Expert Insights:

-

Role of Copper: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle.[14]

Chemical Modifications of the C2-Acetyl Group

Principle: This base-catalyzed condensation between a ketone and an aldehyde produces an α,β-unsaturated ketone, commonly known as a chalcone.[16][17] This reaction is an excellent method for scaffold extension and introducing new pharmacophoric elements.

Detailed Protocol:

-

Reagent Preparation: Dissolve 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.) and a suitable aromatic aldehyde (1.0-1.1 eq.) in a protic solvent like ethanol or methanol.[16]

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-4.0 eq.).[16]

-

Reaction Execution: Allow the reaction to stir at room temperature overnight. A precipitate often forms as the product is generated.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.[16]

-

Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[16]

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Conclusion

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is more than a simple reagent; it is a strategic platform for innovation in medicinal chemistry. Its predictable and versatile reactivity at two distinct molecular sites provides chemists with a reliable and efficient route to novel and diverse chemical matter. The protocols detailed herein represent robust, well-established methods that can be readily adapted to a wide variety of substrates, enabling the rapid progression of drug discovery projects from hit identification to lead optimization.

References

-

MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NIH National Center for Biotechnology Information. (2011). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

-

Oakwood Chemical. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, min 95%. [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

Biopolymers and Cell. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

-

ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

-

ResearchGate. Synthesis of picolinamide amide derivatives. [Link]

-

MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

Sources

- 1. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 2. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. library.dmed.org.ua [library.dmed.org.ua]

The Strategic Role of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic design of small molecules that can effectively modulate the activity of specific kinases is paramount. Within this context, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has emerged as a highly valuable and versatile starting material. Its unique substitution pattern—a reactive acetyl group, a strategically positioned bromine atom for cross-coupling, and a methoxy group influencing electronic properties—provides a powerful platform for the construction of complex heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold, which is a core component of numerous clinically relevant kinase inhibitors.

This technical guide provides an in-depth exploration of the application of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and discuss the biological implications of the resulting compounds, with a focus on inhibitors of key oncogenic kinases such as Abl and Src.

Physicochemical Properties and Strategic Synthetic Handles

The utility of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone as a precursor in kinase inhibitor synthesis is rooted in its distinct chemical features. A comprehensive understanding of these properties is crucial for designing efficient and high-yielding synthetic routes.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₈BrNO₂ | Provides the foundational framework. |

| Molecular Weight | 230.06 g/mol | Essential for stoichiometric calculations. |

| CAS Number | 1211521-17-3 | Unique identifier for this specific chemical entity. |

| Acetyl Group (at C2) | Reactive carbonyl | Key functionality for condensation reactions, enabling the formation of the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine core. |

| Bromo Group (at C5) | Versatile handle | Primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl substituents to modulate potency and selectivity. |

| Methoxy Group (at C3) | Electron-donating group | Influences the reactivity of the pyridine ring and can participate in key interactions within the kinase active site. |

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

A primary and powerful application of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic heterocycle is a privileged structure in kinase inhibitor design, known to effectively mimic the adenine region of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site.[1][2]

The general synthetic strategy involves a condensation reaction between the acetyl group of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and an appropriately substituted 3-aminopyrazole. This reaction, typically performed under acidic or basic conditions, leads to the formation of the fused pyrazolo[1,5-a]pyrimidine core.[3][4]

Experimental Workflow: From Starting Material to Kinase Inhibitor Core

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Detailed Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol details the synthesis of a key intermediate, 5-bromo-7-methoxy-2-(substituted)-pyrazolo[1,5-a]pyrimidine, which can be further elaborated into a potent kinase inhibitor.

PART 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Materials:

-

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

-

3-Amino-4-cyanopyrazole

-

Ethanol

-

Piperidine

-

Glacial Acetic Acid

Procedure:

-

To a solution of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq) in ethanol, add 3-amino-4-cyanopyrazole (1.1 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a few drops of glacial acetic acid to neutralize the piperidine.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine intermediate.

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

-

Piperidine as Catalyst: A basic catalyst that facilitates the initial condensation between the acetyl group and the amino group of the pyrazole.

-

Glacial Acetic Acid: Used to neutralize the basic catalyst and promote the final cyclization and dehydration steps.

PART 2: Suzuki Cross-Coupling for Side Chain Introduction

Materials:

-

5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine

-

Arylboronic acid (e.g., 4-methylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (2M aqueous solution)

-

Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the 5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a 2:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add the 2M aqueous sodium carbonate solution (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Causality of Experimental Choices:

-

Pd(PPh₃)₄ as Catalyst: A common and effective palladium(0) catalyst for Suzuki cross-coupling reactions.[5]

-

Sodium Carbonate as Base: Essential for the transmetalation step in the Suzuki catalytic cycle.

-

Toluene/Ethanol Solvent System: A biphasic system that facilitates the dissolution of both organic and inorganic reagents.

-

Degassing: Crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Targeted Signaling Pathways and Biological Activity

Kinase inhibitors derived from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A primary target for many pyrazolo[1,5-a]pyrimidine-based inhibitors is the BCR-Abl tyrosine kinase , the hallmark of chronic myeloid leukemia (CML).[6][7][8] Additionally, these scaffolds have shown potent activity against Src family kinases (SFKs) , which are frequently overexpressed and activated in various solid tumors.[5]

Illustrative Signaling Pathway: Inhibition of BCR-Abl

Caption: Inhibition of the BCR-Abl signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.